(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide: is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Sulfamoyl Intermediate: This step involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate.
Coupling with the Phenyl Group: The intermediate is then coupled with a 4-aminophenyl derivative under suitable conditions to form the desired sulfamoylphenyl compound.
Addition of the Thiophene Group: The final step involves the addition of the thiophene group through a condensation reaction with an appropriate thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding single-bonded amide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Materials Science: Explored for its potential use in organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3-nitrophenyl)prop-2-enamide
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Comparison
- Structural Differences : The presence of different substituents on the phenyl or thiophene rings.
- Unique Features : The specific combination of the sulfamoyl and thiophene groups in (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide provides unique electronic and steric properties that may enhance its biological activity.
Properties
IUPAC Name |
(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-13-10-11-19-18(20-13)22-27(24,25)16-7-4-14(5-8-16)21-17(23)9-6-15-3-2-12-26-15/h2-12H,1H3,(H,21,23)(H,19,20,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYDSZFKVSIWRK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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